molecular formula C17H22N2O2 B7492194 N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide

N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide

Cat. No. B7492194
M. Wt: 286.37 g/mol
InChI Key: ZJZDYSSIAJWVGL-UHFFFAOYSA-N
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Description

N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide, also known as BMS-986166, is a small molecule drug that is currently being researched for its potential therapeutic benefits in various diseases. The compound belongs to the class of drugs known as piperidines and has shown promising results in preclinical studies.

Mechanism of Action

N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling. By inhibiting PTP1B, N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide can increase insulin sensitivity and improve glucose homeostasis. The drug also has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. The drug also has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide has been shown to reduce tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide is a potent and selective inhibitor of PTP1B, which makes it a valuable tool for studying the role of PTP1B in various diseases. The drug has also shown promising results in preclinical studies, which makes it a potential candidate for further development as a therapeutic agent. However, the drug's efficacy and safety in humans are yet to be fully evaluated, and more research is needed to determine its potential limitations and side effects.

Future Directions

There are several potential future directions for the research on N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide. One possible direction is to evaluate the drug's safety and efficacy in clinical trials for the treatment of diabetes and other metabolic disorders. Another direction is to investigate the drug's potential therapeutic benefits in autoimmune disorders and inflammatory diseases. Additionally, further research is needed to determine the drug's potential limitations and side effects in humans.

Synthesis Methods

The synthesis of N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide involves a multi-step process that starts with the reaction of 2-methylcyclopropanecarbonyl chloride with piperidine to form the intermediate 1-(2-methylcyclopropanecarbonyl)piperidine. This intermediate is then reacted with 4-aminobenzamide to obtain the final product, N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide.

Scientific Research Applications

N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide has been studied for its potential therapeutic benefits in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. The drug has shown promising results in preclinical studies, and clinical trials are currently underway to evaluate its safety and efficacy in humans.

properties

IUPAC Name

N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-12-11-15(12)17(21)19-9-7-14(8-10-19)18-16(20)13-5-3-2-4-6-13/h2-6,12,14-15H,7-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZDYSSIAJWVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)N2CCC(CC2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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